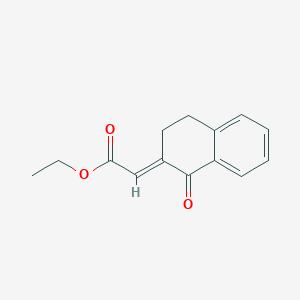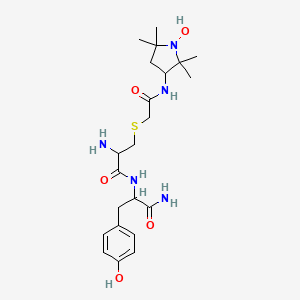
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide is a complex organic compound that features a nitroxide radical. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. The presence of the nitroxide radical makes it particularly useful in studies involving electron paramagnetic resonance (EPR) and other imaging techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide typically involves multiple steps. The starting material is often 2,2,5,5-tetramethylpyrrolidine-1-oxyl, which undergoes a series of reactions to introduce the amino, carbonyl, and cysteinyl-tyrosine groups. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide can undergo various types of chemical reactions, including:
Oxidation: The nitroxide radical can participate in oxidation reactions, often leading to the formation of oxoammonium ions.
Reduction: Reduction reactions can convert the nitroxide radical to hydroxylamine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxoammonium ions, while reduction reactions can produce hydroxylamine derivatives.
Scientific Research Applications
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide has several scientific research applications:
Chemistry: Used as a spin probe in electron paramagnetic resonance (EPR) studies to investigate molecular dynamics and interactions.
Biology: Employed in the study of oxidative stress and redox biology due to its nitroxide radical properties.
Medicine: Investigated for its potential use in imaging techniques, such as magnetic resonance imaging (MRI), to visualize biological processes.
Industry: Utilized in the synthesis of nitroxide-based polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide involves its nitroxide radical, which can interact with various molecular targets. The nitroxide radical can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions can modulate biological processes, making the compound useful in studies of oxidative stress and related phenomena.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl: Another nitroxide radical with similar applications in EPR studies.
3-Carbamoyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy: Used in the synthesis of nitroxide-based polymers.
Uniqueness
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide is unique due to its combination of the nitroxide radical with cysteinyl and tyrosine groups. This structure allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler nitroxide radicals.
Properties
Molecular Formula |
C22H35N5O5S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[[2-amino-3-[2-[(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)amino]-2-oxoethyl]sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C22H35N5O5S/c1-21(2)10-17(22(3,4)27(21)32)26-18(29)12-33-11-15(23)20(31)25-16(19(24)30)9-13-5-7-14(28)8-6-13/h5-8,15-17,28,32H,9-12,23H2,1-4H3,(H2,24,30)(H,25,31)(H,26,29) |
InChI Key |
GFNGINHGHCFSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)NC(=O)CSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


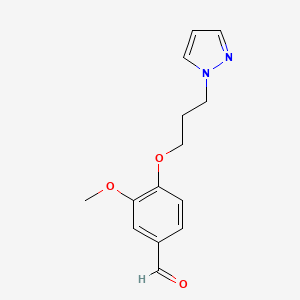
![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)

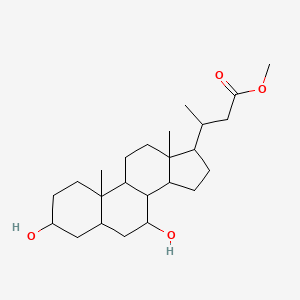
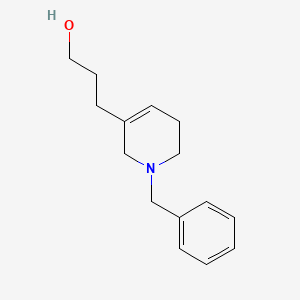
![[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/structure/B12295106.png)
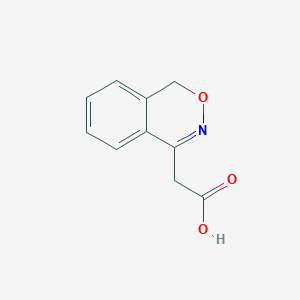
![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)
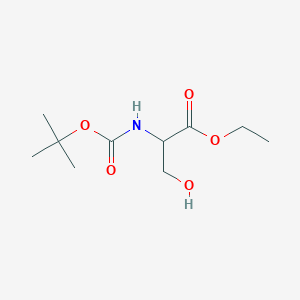
![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)
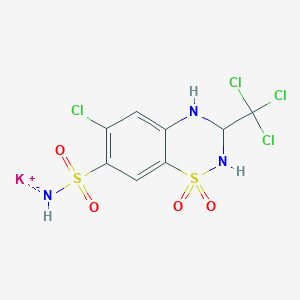
![7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)
